molecular formula C13H16N4O3S B2751156 2-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2194847-67-9

2-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2751156
CAS No.: 2194847-67-9
M. Wt: 308.36
InChI Key: SMOJGTIJFIYRJM-UHFFFAOYSA-N
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Description

2-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, an azetidine ring, and a sulfonyl group attached to a methoxy-methylphenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine ring and the triazole ring separately. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The triazole ring is often formed via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidine-triazole derivatives.

Scientific Research Applications

2-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to downstream effects on cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
  • 5-(1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Uniqueness

2-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of the triazole and azetidine rings, along with the sulfonyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-10-3-4-12(20-2)13(7-10)21(18,19)16-8-11(9-16)17-14-5-6-15-17/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOJGTIJFIYRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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